3-(4-chlorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Description
3-(4-chlorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C21H17ClF3NO4 and its molecular weight is 439.82. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
- Research on derivatives of 1,2,4-triazine has explored reactions with organomagnesium halides, indicating a broader interest in the synthesis and transformation of heterocyclic compounds which could relate to the synthesis or functionalization of the specified compound (Mustafa, Mansour, & Zaher, 1971).
- Studies have detailed the synthesis of compounds from reactions involving oxazine derivatives, highlighting a focus on creating and manipulating oxazine rings for potential applications in material science or as intermediates in organic synthesis (Nicolaides et al., 1996).
Material Science and Polymer Chemistry
- The development of thermally curable monomers with specific structural features, such as benzoxazine rings, for applications in polymer chemistry. These monomers can undergo photodimerization and thermal ring-opening reactions, indicating their utility in creating materials with tailored properties (Kiskan & Yagcı, 2007).
Molecular Design and Structural Analysis
- Crystallographic studies on similar compounds have provided insights into their molecular structures, offering a foundation for designing molecules with desired physical and chemical properties. Such research supports the importance of structural analysis in the development of new materials or pharmaceutical agents (de Souza et al., 2015).
Properties
IUPAC Name |
3-(4-chlorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3NO4/c1-28-9-8-26-10-15-16(29-11-26)7-6-14-18(27)17(12-2-4-13(22)5-3-12)20(21(23,24)25)30-19(14)15/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOAEJOONWTZLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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